molecular formula C30H58N4O15 B609444 N-(Azido-PEG3)-N-bis(PEG4-acid) CAS No. 2112731-54-9

N-(Azido-PEG3)-N-bis(PEG4-acid)

Cat. No.: B609444
CAS No.: 2112731-54-9
M. Wt: 714.81
InChI Key: FXPSMOCUUZDFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG3)-N-bis(PEG4-acid): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two terminal carboxylic acid groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce polyethylene glycol chains.

    Carboxylation: The terminal carboxylic acid groups are introduced through oxidation reactions or by using carboxylated PEG derivatives.

Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification: The product is purified using techniques such as chromatography and crystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAC reactions.

    Strained Cyclooctyne Derivatives: Used in SPAAC reactions.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO) and water.

Major Products:

    Triazole Linkages: Formed through CuAAC and SPAAC reactions, resulting in stable and biocompatible products.

Mechanism of Action

The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-acid) is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne or strained cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPSMOCUUZDFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Azido-PEG3)-N-bis(PEG4-acid)
Reactant of Route 2
N-(Azido-PEG3)-N-bis(PEG4-acid)
Reactant of Route 3
N-(Azido-PEG3)-N-bis(PEG4-acid)
Reactant of Route 4
N-(Azido-PEG3)-N-bis(PEG4-acid)
Reactant of Route 5
N-(Azido-PEG3)-N-bis(PEG4-acid)
Reactant of Route 6
N-(Azido-PEG3)-N-bis(PEG4-acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.